molecular formula C7H9NO2 B1330239 Ethyl pyrrole-1-carboxylate CAS No. 4277-64-9

Ethyl pyrrole-1-carboxylate

Cat. No. B1330239
M. Wt: 139.15 g/mol
InChI Key: YHANFZMYRFWIID-UHFFFAOYSA-N
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Patent
US04584369

Procedure details

To a solution of compound ◯3 (10.43 g, 20 mmol.) in dichloromethane (100 ml) at 0° C. was added DBN (1,5-diazabicyclo[4,3,0]non-5-ene) (4.96 g, 40 mmol.) followed by a solution of ethyl chloroformate (3.42 g, 32 mmol.) in dichloromethane (20 ml). After completion of the transformation to the N-carboethoxy derivative 4 (approximately 1 hour), an additional equivalent of DBN (2.48 g, 20 mmol.) was added and the reaction mixture was stirred at 25° C. for 20 hours and evaporated to dryness. Chromatographic purification of the residue on silica gel (chloroform/ethyl acetate; 9/1) afforded the N-carboethoxy pyrrole ◯5 (α, β-anomeric mixture) as a white foam (10 g, 84% from ◯3 ). The structure was confirmed by CHN elemental analysis and NMR spectroscopy.
Quantity
3.42 g
Type
reactant
Reaction Step One
[Compound]
Name
N-carboethoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.48 g
Type
reactant
Reaction Step Two
Name
Quantity
4.96 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:9][CH2:8][CH2:7][C:6]1=NCCC2.Cl[C:11]([O:13][CH2:14][CH3:15])=[O:12]>ClCCl>[C:11]([N:1]1[CH:9]=[CH:8][CH:7]=[CH:6]1)([O:13][CH2:14][CH3:15])=[O:12]

Inputs

Step One
Name
Quantity
3.42 g
Type
reactant
Smiles
ClC(=O)OCC
Step Two
Name
N-carboethoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.48 g
Type
reactant
Smiles
N12CCCN=C2CCC1
Step Three
Name
Quantity
4.96 g
Type
reactant
Smiles
N12CCCN=C2CCC1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 25° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Chromatographic purification of the residue on silica gel (chloroform/ethyl acetate; 9/1)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(=O)(OCC)N1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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